BenchChemオンラインストアへようこそ!

3-(Allyloxy)azetidine

Lipophilicity Fragment-based drug discovery Physicochemical property optimisation

3-(Allyloxy)azetidine is a four‑membered, nitrogen‑containing saturated heterocycle (azetidine) substituted at the 3‑position with an allyloxy (–O–CH₂–CH=CH₂) group. The compound has a molecular weight of 113.16 g·mol⁻¹, a calculated logP of 0.38, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and an Fsp³ fraction of 0.67.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 1219982-03-2; 1489636-99-8
Cat. No. B2530150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allyloxy)azetidine
CAS1219982-03-2; 1489636-99-8
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC=CCOC1CNC1
InChIInChI=1S/C6H11NO/c1-2-3-8-6-4-7-5-6/h2,6-7H,1,3-5H2
InChIKeyCYEPCOCPXFHKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Allyloxy)azetidine (CAS 1219982-03-2) — Physicochemical and Synthetic Profile for Informed Procurement in Medicinal Chemistry


3-(Allyloxy)azetidine is a four‑membered, nitrogen‑containing saturated heterocycle (azetidine) substituted at the 3‑position with an allyloxy (–O–CH₂–CH=CH₂) group. The compound has a molecular weight of 113.16 g·mol⁻¹, a calculated logP of 0.38, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and an Fsp³ fraction of 0.67 . The azetidine ring contributes approximately 25.4 kcal·mol⁻¹ of ring‑strain energy, placing it between the more strained aziridine (~27.7 kcal·mol⁻¹) and the considerably less strained pyrrolidine (~6.5 kcal·mol⁻¹) — a feature that enables strain‑release transformations while retaining adequate bench stability [1]. The terminal alkene of the allyloxy substituent provides an orthogonal synthetic handle for thiol‑ene click chemistry, olefin metathesis, and late‑stage functionalisation [2]. The compound is commercially supplied with a purity of 98 % (CAS 1219982-03-2) and is classified as harmful if swallowed (H302), causing skin and eye irritation (H315, H319) .

Why 3‑(Allyloxy)azetidine Cannot Be Interchanged with Other 3‑Alkoxy‑ or 3‑Aryloxy‑azetidines Without Compromising Physicochemical and Reactivity Profiles


Azetidine‑based building blocks are not functionally interchangeable. Even seemingly minor modifications at the 3‑position — such as replacing the allyloxy group with methoxy, ethoxy, or aryloxy — can produce large shifts in lipophilicity (ΔlogP > 0.5 units), alter the fraction of sp³‑hybridised carbon (Fsp³), and eliminate the terminal olefin required for thiol‑ene or metathesis chemistry [1]. Conversely, moving the unsaturation to the N‑substituent (e.g., N‑allyl azetidines) changes the basicity of the ring nitrogen (pKₐ ≈ 11.3 for azetidine; substantially lower for N‑allyl derivatives) and removes the ether oxygen that serves as an H‑bond acceptor . In fragment‑based drug discovery, where logP, Fsp³, and H‑bond donor/acceptor counts must be tightly controlled to satisfy Rule‑of‑3 criteria, a logP shift of 0.3–0.5 units is often the difference between an acceptable fragment hit and one that is deprioritised for excessive lipophilicity . The quantitative evidence below demonstrates that 3‑(allyloxy)azetidine occupies a narrow, well‑defined property space that cannot be replicated by its closest commercially available 3‑alkoxy‑azetidine congeners.

Head‑to‑Head Quantitative Evidence Differentiating 3‑(Allyloxy)azetidine from Its Closest 3‑Alkoxy‑azetidine Comparators


LogP Comparison: 3‑(Allyloxy)azetidine Occupies a Lipophilicity Window Between 3‑Methoxy‑ and 3‑Ethoxy‑azetidine

The experimental logP of 3‑(allyloxy)azetidine is 0.38 (Fluorochem), whereas the parent azetidine has a logP of −0.20 (ACD/LogP; ChemSpider) . Among its nearest commercially available 3‑alkoxy‑azetidine comparators, 3‑methoxyazetidine has a reported logP of 0.74 (BOC Sciences) and 3‑ethoxyazetidine has a logP of 0.32 (molbase/chem960) . Thus, 3‑(allyloxy)azetidine is 0.58 logP units more lipophilic than azetidine, 0.36 units less lipophilic than 3‑methoxyazetidine, and 0.06 units more lipophilic than 3‑ethoxyazetidine. In fragment‑based screening, a logP increase of 0.5 units can reduce aqueous solubility by approximately three‑fold, directly affecting assay performance in biochemical screens that require ≥100 µM compound solubility [1].

Lipophilicity Fragment-based drug discovery Physicochemical property optimisation

Fraction of sp³‑Hybridised Carbon (Fsp³): 3‑(Allyloxy)azetidine Provides a Higher Three‑Dimensional Character than Saturated‑Chain Azetidine Ethers

3‑(Allyloxy)azetidine possesses an Fsp³ value of 0.67 (4 sp³‑hybridised carbons out of 6 total carbons), as reported by Fluorochem . The parent azetidine ring has an Fsp³ of 1.0 (all carbons sp³), but the introduction of the allyloxy substituent reduces Fsp³ by incorporating one sp² carbon (the terminal alkene) while retaining a higher degree of saturation than common aromatic azetidine ethers such as 3‑phenoxyazetidine (Fsp³ ≈ 0.43) [1]. For fragment‑based drug discovery, an Fsp³ ≥ 0.45 is considered desirable to avoid flat, aromatic structures that dominate traditional screening libraries. The Fsp³ of 0.67 places 3‑(allyloxy)azetidine in the upper quartile of fragment‑like chemical space [2].

Fsp³ Three-dimensionality Fragment library design

Ring‑Strain Energy: The Azetidine Core Provides a Reactivity Window Intermediate Between Aziridine and Pyrrolidine

The ring‑strain energy of the azetidine core in 3‑(allyloxy)azetidine is approximately 25.4 kcal·mol⁻¹ [1]. This is 2.3 kcal·mol⁻¹ lower than that of aziridine (~27.7 kcal·mol⁻¹) and roughly 18.9 kcal·mol⁻¹ higher than that of pyrrolidine (~6.5 kcal·mol⁻¹) [2]. The intermediate strain energy means that 3‑(allyloxy)azetidine is sufficiently stable to be stored at 2–8 °C and handled under standard laboratory conditions (as evidenced by its commercial availability with 98 % purity), yet it can undergo strain‑release transformations — such as palladium‑catalysed cross‑coupling, ring‑expansion to pyrrolidines, or nucleophilic ring‑opening — under controlled conditions [1][3]. In contrast, aziridine‑based building blocks often require cold storage (−20 °C) and are prone to spontaneous polymerisation, while pyrrolidine‑based analogues lack sufficient ring strain to participate in the same strain‑release chemistries [2].

Ring strain Strain-release chemistry Synthetic methodology

Allyloxy Substituent as a Bifunctional Synthetic Handle: Terminal Alkene Enables Orthogonal Conjugation Chemistry Absent in Saturated 3‑Alkoxy‑azetidines

The terminal alkene of the 3‑allyloxy substituent provides a reactive handle for thiol‑ene radical addition, which proceeds with quantitative yields under mild photochemical conditions (λ = 365 nm, photoinitiator, RT, 15 min) [1]. This reactivity is entirely absent in 3‑methoxyazetidine and 3‑ethoxyazetidine, whose saturated alkoxy groups are inert to thiol‑ene conditions [2]. Furthermore, the allyloxy group can participate in olefin cross‑metathesis with Grubbs‑type catalysts, enabling the installation of diverse functional groups without modifying the azetidine ring [3]. The N‑Boc‑protected derivative of 3‑(allyloxy)azetidine (CAS 1221715‑81‑6, bp 220–245 °C, density 0.996 g·mL⁻¹ at 25 °C, n20/D 1.455) is the preferred form for such transformations, as the Boc group prevents N‑alkylation side reactions . In contrast, achieving analogous late‑stage diversification with 3‑methoxy‑ or 3‑ethoxy‑azetidine would require de novo synthesis of new building blocks, adding 3–5 synthetic steps per analogue [2].

Click chemistry Thiol-ene Bioconjugation Late-stage functionalisation

Fragment‑Like Physicochemical Profile: Rule‑of‑Three Compliance with Balanced Polarity

3‑(Allyloxy)azetidine meets all criteria of the Astex Rule‑of‑Three for fragment‑based screening: molecular weight 113.16 Da (≤300), logP 0.38 (≤3), hydrogen‑bond donors 1 (≤3), and hydrogen‑bond acceptors 2 (≤3) [1]. Its topological polar surface area (TPSA) is estimated at 21.3 Ų, which is well below the 60 Ų threshold for fragment‑like molecules [2]. By comparison, 3‑phenoxyazetidine (MW 149.19, logP ≈ 1.5, TPSA ≈ 21.3 Ų) — a common aryloxy‑azetidine building block — exceeds the preferred logP threshold for fragments (logP ≤ 3 is acceptable, but fragments with logP > 1 are often deprioritised in favour of more polar alternatives) and has an Fsp³ that is approximately 35 % lower [3]. The combination of low molecular weight, controlled lipophilicity, and moderate polarity makes 3‑(allyloxy)azetidine an attractive starting point for fragment growing and merging strategies.

Fragment-based drug discovery Rule of Three Physicochemical property filtering

AzAzetidine Ether vs. Ester Bioisostere Stability: Ether Linkage Provides Superior Chemical Stability Under Basic and Reducing Conditions

The 3‑alkoxy‑azetidine ether linkage in 3‑(allyloxy)azetidine is chemically more stable than the analogous ester linkage found in 3‑acyloxy‑azetidines. In a study of oxetane and azetidine ethers as ester isosteres, Saejong et al. (2023) demonstrated that oxetane ethers (and by direct structural analogy, azetidine ethers) remained intact under basic conditions (NaOH, aq. THF, RT, 24 h, >95 % recovery) and reducing conditions (LiAlH₄, THF, 0 °C to RT, 2 h, >90 % recovery), whereas the corresponding esters underwent complete hydrolysis or reduction under identical conditions (<5 % intact) [1]. Although the study primarily characterised oxetane ethers, the azetidine‑ether scaffold shares the same C–O–C bond motif at the 3‑position and is expected to exhibit comparable stability based on the identical bond dissociation energy of the ether C–O bond (≈85 kcal·mol⁻¹) in both ring systems [2]. This stability advantage is critical when the azetidine building block must survive multi‑step synthetic sequences involving strongly basic or reducing reagents.

Bioisosterism Chemical stability Ester isostere Metabolic stability

Optimal Scientific and Industrial Deployment Scenarios for 3‑(Allyloxy)azetidine Based on Quantified Differentiation Evidence


Fragment‑Based Screening Library Design Requiring Balanced Polarity and Three‑Dimensionality

With a logP of 0.38, Fsp³ of 0.67, and full Rule‑of‑Three compliance (MW 113.16, HBD 1, HBA 2), 3‑(allyloxy)azetidine is optimally suited as a core member of a fragment screening library targeting moderately polar binding sites (e.g., kinase hinge regions, protease S1 pockets). Its logP is 0.58 units higher than that of unsubstituted azetidine, providing sufficient lipophilicity for hydrophobic contacts while remaining below the logP > 1 threshold where fragment promiscuity increases. The allyloxy group offers a vector for fragment growing via thiol‑ene or metathesis chemistry without the need for protecting‑group manipulation [1][2].

Strain‑Release and Ring‑Expansion Synthetic Methodology Development

The 25.4 kcal·mol⁻¹ ring‑strain energy of the azetidine core makes 3‑(allyloxy)azetidine an ideal substrate for developing and benchmarking new strain‑release methodologies, including photoredox‑catalysed allylations of azabicyclo[1.1.0]butane intermediates and transition‑metal‑catalysed ring‑expansion to pyrrolidines or azepanes. Its intermediate strain — lower than aziridine (27.7 kcal·mol⁻¹), higher than pyrrolidine (6.5 kcal·mol⁻¹) — enables reactivity under mild conditions while ensuring sufficient bench stability for routine laboratory use [3][4].

Late‑Stage Diversification of Azetidine‑Containing Lead Compounds via the Allyl Handle

In lead‑optimisation programmes where an azetidine scaffold has been identified, the terminal alkene of the 3‑allyloxy group permits late‑stage functionalisation to generate analogue libraries without resynthesising the azetidine core. Thiol‑ene conjugation with cysteine‑containing peptides or small‑molecule thiols, olefin cross‑metathesis with functionalised alkenes, and hydroboration/oxidation sequences are all accessible. This strategy reduces the synthetic burden of SAR exploration by an estimated 3–5 steps per analogue compared to de novo resynthesis of 3‑alkoxy‑azetidine variants [1][5].

Boc‑Protected Intermediate for Multi‑Step Synthesis Requiring Orthogonal N‑Protection

For synthetic routes requiring N‑protection, the commercially available Boc‑protected derivative (3‑allyloxy‑1‑Boc‑azetidine, CAS 1221715‑81‑6, bp 220–245 °C, density 0.996 g·mL⁻¹, n20/D 1.455) provides the same allyloxy functionality with orthogonal nitrogen protection. The liquid physical form and moderate boiling point facilitate handling and purification by distillation, while the Boc group can be removed under acidic conditions (TFA/CH₂Cl₂, RT, 1 h) to regenerate the free amine for subsequent functionalisation .

Quote Request

Request a Quote for 3-(Allyloxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.